1-Ethylquinolin-1-ium bromide
Description
Significance of Quaternary Ammonium (B1175870) Salts in Organic Chemistry
Quaternary ammonium salts, often referred to as "quats," are organic compounds with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent charge and the nature of the organic substituents confer upon them a range of important properties and applications in organic chemistry.
Their synthesis is commonly achieved through the alkylation of tertiary amines with alkyl halides. fiveable.me One of the most significant roles of quaternary ammonium salts is as phase-transfer catalysts (PTCs). wikipedia.org PTCs facilitate reactions between reactants located in different immiscible phases, such as an organic solvent and an aqueous solution. wikipedia.org This capability is crucial for numerous industrial and laboratory-scale syntheses, enhancing reaction rates and yields.
Furthermore, their structure, which includes a hydrophilic charged head and one or more hydrophobic hydrocarbon tails, makes them effective cationic surfactants. savemyexams.com This amphiphilic nature allows them to reduce the surface tension between liquids, a property utilized in detergents, fabric softeners, and hair conditioners. wikipedia.orgsavemyexams.com Many quaternary ammonium compounds also exhibit potent antimicrobial properties, leading to their widespread use as disinfectants and antiseptics. wikipedia.orgfiveable.me
Overview of Quinolinium Derivatives in Academic Inquiry
Quinolinium salts are a specific class of N-heterocyclic quaternary ammonium salts derived from quinoline (B57606). Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for chemical modification. researchgate.net The quaternization of the nitrogen atom in the quinoline ring system to form N-alkylquinolinium salts enhances its electrophilicity and modifies its biological and physical properties.
In academic research, quinolinium derivatives are investigated for a wide array of potential applications. They have attracted considerable interest for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.net For instance, certain quinolinium derivatives have been studied as inhibitors of enzymes like tyrosine kinases and topoisomerase, which are important targets in cancer therapy. researchgate.net
Moreover, the planar aromatic structure of the quinolinium core allows for intercalation into DNA, a mechanism that is being explored for the development of new therapeutic agents. evitachem.com In the realm of materials chemistry, the photophysical properties of quinolinium salts are of great interest. rsc.org Their intrinsic fluorescence and large Stokes shifts make them suitable candidates for applications such as fluorescent sensors, bioimaging agents, and components in organic light-emitting diodes (OLEDs). rsc.org Recent research has also explored their use in synthetic organic chemistry, for example, in regioselective Morita-Baylis-Hillman reactions where they act as electrophiles. chemrxiv.org
Specific Focus on 1-Ethylquinolin-1-ium Bromide: Research Context and Scope
This compound is a specific N-alkylquinolinium salt where an ethyl group is attached to the nitrogen atom of the quinoline ring, with bromide as the counter-ion. Its chemical structure makes it a representative example of this class of compounds, and it serves as a valuable model for studying their fundamental properties and reactivity.
Research involving this compound often focuses on its synthesis and its utility as a precursor or reactant in various chemical transformations. For example, it can undergo oxidation to form quinoline N-oxide derivatives or be reduced back to the corresponding quinoline. evitachem.com The ethyl group provides a simple yet effective modification to the quinolinium core, influencing its solubility, reactivity, and biological interactions.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrN |
| Molecular Weight | 238.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 26670-42-8 |
| Appearance | Solid (at room temperature) |
| Solubility | Soluble in polar organic solvents |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
26670-42-8 |
|---|---|
Molecular Formula |
C11H12BrN |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
1-ethylquinolin-1-ium;bromide |
InChI |
InChI=1S/C11H12N.BrH/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
UCOOLDDZZQSNBE-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC2=CC=CC=C21.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Ethylquinolin 1 Ium Bromide
Direct Synthesis Routes to 1-Ethylquinolin-1-ium Bromide
The most direct and common method for the synthesis of this compound involves the quaternization of the nitrogen atom in the quinoline (B57606) ring.
Alkylation Reactions of Quinoline Precursors
The fundamental approach to synthesizing this compound is through the N-alkylation of quinoline. This reaction, a classic example of a Menshutkin reaction, involves the treatment of quinoline with an ethylating agent. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of the alkylating agent.
A frequently used and commercially available ethylating agent for this purpose is ethyl bromide. The reaction proceeds by the nucleophilic attack of the quinoline nitrogen on the ethyl bromide, leading to the formation of the 1-Ethylquinolin-1-ium cation and a bromide anion. evitachem.com
General Reaction Scheme for the Synthesis of this compound

Optimization of Reaction Conditions and Yields
The efficiency of the N-alkylation of quinoline to produce this compound is influenced by several factors, including the solvent, temperature, and reaction time. To achieve optimal yields, these parameters are carefully controlled.
Commonly, the reaction is carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dioxane, which can effectively solvate the resulting salt. evitachem.com Heating the reaction mixture under reflux is a typical procedure to accelerate the rate of quaternization. evitachem.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion. Upon completion, the product, being a salt, often precipitates from the reaction mixture upon cooling or can be isolated by the addition of a less polar solvent.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, Dioxane | Polar aprotic solvents stabilize the charged product. |
| Temperature | Reflux | Increases reaction rate. |
| Reactants | Quinoline, Ethyl Bromide | Readily available starting materials. |
| Work-up | Precipitation/Crystallization | Facilitates isolation of the salt product. |
Synthesis of Substituted this compound Derivatives
The versatility of the quinoline ring system allows for the synthesis of a wide range of substituted this compound derivatives. These substitutions can be introduced either on the quinoline ring itself or on the N-1 ethyl side chain.
Functionalization Strategies on the Quinoline Ring
The functionalization of the quinoline ring can be achieved before or after the N-alkylation step. Quinoline undergoes both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring. nih.gov
For instance, electrophilic substitution reactions, such as nitration or halogenation, typically occur at the 5- and 8-positions of the quinoline ring. pharmaguideline.com Conversely, nucleophilic substitution is favored at the 2- and 4-positions. The directing effects of existing substituents on the ring play a crucial role in determining the regioselectivity of these reactions. nih.gov
Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the C-H functionalization of quinolines, offering regioselective methods to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov These functionalized quinolines can then be N-ethylated to yield the corresponding substituted this compound derivatives.
Side-Chain Modifications at the N-1 Position
Modifications to the N-1 side chain can introduce diverse functionalities and properties to the quinolinium salt. While the direct synthesis focuses on the ethyl group, other N-alkyl or N-aryl groups can be introduced by using different alkylating or arylating agents in the initial quaternization step.
Furthermore, post-quaternization modifications of the N-1 ethyl group can be envisioned, although this is often more challenging. Strategies could involve the use of a functionalized ethylating agent in the initial synthesis, for example, using a halo-substituted ethyl bromide to introduce a reactive handle for subsequent transformations. The development of peptidomimetics has shown that side-chain modifications can significantly impact the properties of molecules. shu.edu
Chemical Reactivity and Derivatization
This compound is a reactive species that can participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The positive charge on the nitrogen atom activates the quinoline ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack.
This reactivity can be harnessed to synthesize a variety of 1,2-dihydroquinoline (B8789712) and 1,4-dihydroquinoline (B1252258) derivatives. For example, the reaction of this compound with organometallic reagents or other nucleophiles can lead to the formation of new carbon-carbon bonds at these positions. researchgate.net
Furthermore, the pyridinium-like structure of the 1-Ethylquinolin-1-ium cation makes it a precursor for the generation of N-heterocyclic carbenes (NHCs) upon deprotonation at the C2 position, although this typically requires a strong base. These NHCs are highly reactive intermediates used in organocatalysis.
Reactions Involving the Quinolinium Cation
The reactivity of the 1-ethylquinolin-1-ium cation is largely characterized by the electrophilic nature of the heterocyclic ring system, which is enhanced by the positive charge on the nitrogen atom. This charge delocalization activates the protons on alkyl substituents, particularly at the C2 (quinaldine derivatives) and C4 (lepidine derivatives) positions, making them sufficiently acidic to be removed by a base. This deprotonation generates a reactive methylene (B1212753) base intermediate, which is a key step in many condensation reactions.
The primary reaction of the 1-ethylquinolin-1-ium cation involves its use as a building block in the synthesis of polymethine dyes. In these reactions, the activated C-H group of a 2- or 4-methylquinolinium salt condenses with an appropriate electrophile, such as another heterocyclic salt or a molecule containing a reactive carbonyl or vinyl group, to form a conjugated polymethine chain that links the two heterocyclic systems. The length and structure of this chain are critical in determining the dye's color and spectral properties.
Formation of Complex Polyheterocyclic Systems (e.g., Cyanine (B1664457) Dyes)
This compound is a classic precursor for the synthesis of cyanine dyes, a class of compounds with extensive applications due to their strong and tunable light absorption properties. The synthesis typically involves the condensation of two heterocyclic quaternary salts in the presence of a basic catalyst like triethylamine (B128534) or piperidine. nih.govhakon-art.com
The structure of the resulting cyanine dye depends on the nature of the reactants. Symmetrical cyanines are formed when two molecules of the same quinolinium salt are linked, while asymmetrical dyes are produced by condensing two different heterocyclic salts. nih.gov The length of the polymethine bridge connecting the heterocycles is a key determinant of the dye's absorption wavelength; with each additional vinyl unit in the chain, the absorption maximum shifts to a longer wavelength by approximately 100 nm. nih.gov
The synthesis can be tailored to produce different classes of cyanine dyes:
Monomethine Dyes: These are formed by linking two quinolinium rings with a single methine (-CH=) bridge. They are typically synthesized by the condensation of a 2- or 4-methylquinolinium salt with a second quinolinium salt that has a reactive group (like a leaving group) at the 2- or 4-position. These dyes generally absorb light in the 450–520 nm range. nih.gov
Trimethine Dyes: Containing a three-carbon bridge (-CH=CH-CH=), these dyes are often prepared by reacting a lepidine salt (4-methylquinolinium salt) with triethoxymethane. nih.gov For asymmetrical versions, a hemicyanine intermediate is first formed from one quaternary salt, which then reacts with a second, different salt. nih.gov They absorb in the 450–620 nm region. nih.gov
Pentamethine Dyes: With a five-carbon bridge, these dyes extend their absorption into the near-infrared (NIR) region (650–850 nm). nih.govdntb.gov.ua Their synthesis can involve reacting a quinolinium salt with a reagent that provides a three-carbon chain fragment, such as malonaldehyde dianil hydrochloride or glutaconaldehyde (B1235477) dianil hydrochloride, which then links two heterocyclic units.
| Dye Class | Bridge Structure | Typical Reagents | Absorption Range (nm) |
| Monomethine | -CH= | 2-methylquinolinium salt + 2-(methylthio)quinolinium salt + Base | 450–520 nih.gov |
| Trimethine | -CH=CH-CH= | Lepidine salt + Triethoxymethane | 450–620 nih.gov |
| Pentamethine | -CH=CH-CH=CH-CH= | Quinaldine/Lepidine salt + Pyridine-anil hydrochloride | 650–850 nih.gov |
Purification Techniques for Research Applications
Recrystallization Protocols
Recrystallization is the most common and effective method for purifying this compound and its derivatives, particularly after synthesis. The technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
A typical recrystallization protocol involves the following steps:
Solvent Selection: Ethanol (B145695) is a frequently used solvent for recrystallizing quinolinium salts and related cyanine dyes. hakon-art.com
Dissolution: The crude solid is dissolved in a minimal amount of hot or boiling ethanol to create a saturated solution.
Cooling: The solution is allowed to cool slowly. As the temperature decreases, the solubility of the quinolinium salt drops, causing it to crystallize out of the solution while impurities tend to remain dissolved. The process can be completed by placing the solution in an ice bath to maximize the yield. hakon-art.com
Filtration: The purified crystals are collected by vacuum filtration.
Washing and Drying: The collected crystals are washed with a small amount of cold solvent (ethanol) to remove any remaining dissolved impurities and then dried, often under vacuum, to remove residual solvent. hakon-art.com
This method is highly effective for removing by-products from the initial synthesis, yielding a product with high purity suitable for subsequent reactions or analysis.
Chromatographic Methods (e.g., Column Chromatography)
For applications requiring exceptionally high purity or for separating complex mixtures of closely related dyes, chromatographic techniques are employed.
Column Chromatography: This is a standard method where the sample is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase, allowing for their separation.
Advanced Methods: In the context of cyanine dye purification, more advanced chromatographic techniques are also utilized. For instance, the synthesis of dye derivatives on a solid-phase resin support is a form of chromatography used to simplify purification, where the desired product is anchored to the resin while excess reagents are washed away. nih.gov For purifying dye-protein or dye-oligonucleotide conjugates, size-exclusion chromatography is often employed to separate the labeled biomolecule from the smaller, unreacted dye molecules. researchgate.net High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical assessment of purity and preparative purification of these compounds. researchgate.net
Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-Ethylquinolin-1-ium bromide, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for assigning the positions of hydrogen and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of the 1-ethylquinolin-1-ium cation is characterized by distinct signals corresponding to the protons of the ethyl group and the quinoline (B57606) ring system. Due to the quaternization of the nitrogen atom, the adjacent protons experience a significant downfield shift.
In a related complex, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the protons of the quinoline moiety exhibit signals in the range of 8.0 to 9.5 ppm. mdpi.com Specifically, the protons at positions 8 and 5 appear as doublets of doublets, while the protons at positions 7, 6, and 3 present as doublets of doublets of doublets. mdpi.com The protons at positions 4 and 2 are observed as an overlapping multiplet between 9.403 and 9.473 ppm. mdpi.com
For the ethyl group in this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the positively charged nitrogen are expected to resonate as a quartet further downfield compared to the terminal methyl protons (-CH₃), which would appear as a triplet. This splitting pattern arises from the spin-spin coupling with the neighboring protons. For instance, in ethyl bromide, the methylene quartet appears around 3.4 ppm, and the methyl triplet is found at approximately 1.7 ppm. youtube.com A similar pattern, with expected downfield shifts due to the aromatic ring system, would be anticipated for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from related compounds)
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
| Quinoline H-2, H-4 | ~9.4 | Multiplet |
| Quinoline H-5, H-8 | ~8.5 | Doublet of doublets |
| Quinoline H-3, H-6, H-7 | ~8.0-8.3 | Multiplet |
| N-CH₂ | ~4.5-5.0 | Quartet |
| N-CH₂-CH₃ | ~1.6-1.9 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the quinoline ring in a related quinolinium bromide derivative have been identified through HSQC and HMBC experiments. mdpi.com The quaternization of the nitrogen atom leads to a downfield shift of the adjacent carbon atoms.
The ethyl group carbons will also show distinct signals. The methylene carbon (-CH₂-) bonded to the nitrogen will be more deshielded and appear at a higher chemical shift compared to the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from related compounds)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quinoline C-2, C-9 | ~145-150 |
| Quinoline C-4 | ~135-140 |
| Quinoline C-5, C-7 | ~130-135 |
| Quinoline C-6, C-8 | ~120-130 |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic quinoline ring and the aliphatic ethyl group. In a study of a complex quinolinium bromide derivative, the FT-IR spectrum revealed characteristic bands for the quinoline moiety. mdpi.com For a similar compound, 1-ethylpyridinium bromide, the FT-IR is used for identification purposes, confirming the presence of the N-ethyl pyridinium (B92312) structure. thermofisher.com
Key expected vibrational modes for this compound include C-H stretching vibrations of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and various bending vibrations.
Table 3: Predicted FT-IR Absorption Bands for this compound (Based on data from related compounds)
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1620-1580 | C=C and C=N Ring Stretching |
| 1500-1400 | Aromatic Ring Vibrations |
| 1380-1365 | CH₃ Bending |
| 850-750 | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is a soft ionization technique that is particularly well-suited for analyzing ionic compounds like this compound. This method allows for the accurate determination of the mass of the intact cation, [C₁₁H₁₂N]⁺. From the high-resolution mass measurement, the elemental composition can be confirmed. The bromide counter-ion is not typically observed in the positive ion mode ESI-HRMS spectrum. In the characterization of a related, more complex quinolinium bromide compound, HR-MS was utilized to confirm its structure. mdpi.com
The expected m/z value for the 1-ethylquinolin-1-ium cation can be calculated from the sum of the exact masses of its constituent atoms.
Table 4: Predicted ESI-HRMS Data for the 1-Ethylquinolin-1-ium Cation
| Ion | Formula | Calculated m/z |
| [M]⁺ | [C₁₁H₁₂N]⁺ | 158.0964 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the analysis of this compound, LC-MS provides critical information regarding its molecular weight and fragmentation pattern.
When subjected to LC-MS analysis, this compound, being a quaternary ammonium (B1175870) salt, is expected to show a prominent molecular ion peak for the 1-ethylquinolin-1-ium cation in the mass spectrum. The bromide ion is generally not observed as it does not readily form a positive ion. The utility of LC-MS extends to the study of related brominated compounds, where the isotopic pattern of bromine is a key diagnostic feature. nih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak in the mass spectrum, where M is the mass of the ion containing one bromine atom.
The fragmentation of the 1-ethylquinolin-1-ium cation under mass spectrometric conditions can be predicted based on the principles of fragmentation of similar organic molecules. A common fragmentation pathway for ethyl-substituted compounds is the loss of an ethyl radical. youtube.com Studies on the fragmentation dynamics of ethyl bromide cations have shown that upon excitation, a primary dissociation pathway involves the cleavage of the C-Br bond. rsc.orgnih.gov In the case of the 1-ethylquinolin-1-ium cation, the positive charge is on the nitrogen atom within the quinoline ring. A likely fragmentation pathway would involve the loss of the ethyl group as a neutral radical (C₂H₅•), resulting in a fragment ion corresponding to quinoline.
Table 1: Predicted LC-MS Data for 1-Ethylquinolin-1-ium Cation
| Feature | Predicted Value/Observation |
| Parent Ion (M⁺) | C₁₁H₁₂N⁺ |
| Predicted m/z | 158.10 |
| Major Fragment | Loss of ethyl group (C₂H₅) |
| Fragment Ion | Quinolinium (C₉H₈N⁺) nih.gov |
| Fragment m/z | 130.07 nih.gov |
| Bromine Isotopic Pattern | Not applicable to the cation |
X-ray Crystallography Studies
Crystal Structure Determination of this compound Derivatives
Detailed crystallographic information is available for derivatives of this compound, offering insights into the structural characteristics of the ethylquinolinium moiety. One such example is the crystal structure of (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2-methylpiperazin-1-ium 3-carboxy-5-fluorobenzoate. In this complex organic salt, the core structure features a 1-ethyl-4-oxo-1,4-dihydroquinoline system.
Table 2: Crystallographic Data for a 1-Ethylquinolinium Derivative
| Parameter | Value |
| Compound | (RS)-4-(3-carboxy-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2-methylpiperazin-1-ium 3-carboxy-5-fluorobenzoate |
| Molecular Formula | C₁₇H₂₀F₂N₃O₃⁺ · C₈H₄FO₄⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.4324 (12) Å, b = 16.5656 (19) Å, c = 14.0448 (17) Å |
| Unit Cell Angles | α = 90°, β = 100.707 (3)°, γ = 90° |
| Volume | 2384.9 (5) ų |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This is a crucial step in the characterization of a newly synthesized compound to confirm its empirical and molecular formula.
For this compound (C₁₁H₁₂NBr), the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and bromine (Br). This calculated composition serves as a benchmark against which experimentally determined values are compared. The experimental values are typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, and other specific methods for bromine. A close agreement between the theoretical and experimental values provides strong evidence for the purity and identity of the compound.
Table 3: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 132.121 | 55.49% |
| Hydrogen | H | 1.008 | 12.096 | 5.08% |
| Nitrogen | N | 14.007 | 14.007 | 5.88% |
| Bromine | Br | 79.904 | 79.904 | 33.55% |
| Total | 238.128 | 100.00% |
Electronic and Photophysical Properties
Absorption Spectroscopy
The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter. To determine this for 1-Ethylquinolin-1-ium bromide, experimental measurements using a spectrophotometer would be required. This would involve preparing solutions of known concentrations in a specific solvent and measuring their absorbance at the wavelength of maximum absorption (λmax). Without such experimental data, the molar absorptivity values cannot be provided.
Fluorescence Spectroscopy
Detailed information on the specific emission wavelengths and fluorescence quantum yields of this compound is not available. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The value of Φf is influenced by various factors, including the molecular structure, solvent, and temperature. For N-alkylquinolinium salts, fluorescence is often weak, but this can be highly dependent on the substitution pattern and the surrounding environment.
The Stokes shift is the difference between the positions of the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications as it facilitates the separation of the excitation and emission signals. An analysis of the Stokes shift for this compound would require both absorption and emission spectra. As this data is not currently available, a Stokes shift analysis cannot be performed.
While specific fluorescence turn-on mechanisms for this compound have not been reported, studies on other quinolinium derivatives suggest potential mechanisms. These can include aggregation-induced emission (AIE), where the restriction of intramolecular rotation in the aggregated state leads to enhanced fluorescence, or through specific interactions with analytes that alter the electronic properties of the quinolinium core, leading to an increase in fluorescence intensity. Further research is required to determine if this compound exhibits such properties.
Photochemical Pathways and Phenomena of this compound
The interaction of this compound with light initiates a series of photophysical and photochemical events. The primary photochemical pathways are dictated by the electronic structure of the N-ethylquinolinium cation and its interaction with surrounding molecules. Research into closely related N-alkylquinolinium salts, particularly N-methylquinolinium (NMQ+), provides significant insight into the likely behavior of the ethyl derivative. The dominant photochemical pathway for these compounds is a Type I mechanism, which involves electron transfer reactions from the excited state of the quinolinium salt.
Upon absorption of photons, the 1-ethylquinolin-1-ium cation is promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or direct reaction with a substrate. For N-alkylquinolinium salts, the quenching of the excited singlet state often proceeds via an electron transfer mechanism, especially in the presence of electron donors. This leads to the formation of a reduced quinolinyl radical and an oxidized substrate. This pathway is in contrast to a Type II mechanism, which would involve the generation of singlet oxygen through energy transfer from the excited triplet state of the quinolinium salt to molecular oxygen.
Singlet Oxygen Generation and Quenching Studies
Studies on the photochemical behavior of N-alkylquinolinium salts have indicated that singlet oxygen generation is not a significant pathway. Research on N-methylquinolinium tetrafluoroborate (B81430) (NMQ+), a close structural analog of this compound, has demonstrated that the contribution of the Type II mechanism, and therefore singlet oxygen production, is negligible. This is supported by the observation that the primary photochemical reactions proceed efficiently even in the absence of oxygen.
While direct singlet oxygen quantum yield (ΦΔ) measurements for this compound are not extensively documented in the literature, the available data for analogous compounds suggest that the value would be very low. The quenching of the excited states of N-alkylquinolinium salts by electron transfer processes is a much more efficient and dominant deactivation pathway, outcompeting the energy transfer to molecular oxygen that is necessary for singlet oxygen formation.
In the context of photodynamic therapy, where singlet oxygen is often the primary cytotoxic agent, the low efficiency of its generation by N-alkylquinolinium salts suggests that any observed photodynamic activity would likely not be mediated by this reactive oxygen species.
Photodynamic Activity Mechanisms
The photodynamic activity of this compound and related N-alkylquinolinium compounds is primarily attributed to a Type I photochemical mechanism. This mechanism is characterized by electron transfer reactions between the photoexcited quinolinium salt and a substrate, which can be a biological molecule or another component of the system.
The process begins with the photoexcitation of the 1-ethylquinolin-1-ium cation to its excited singlet state. In this excited state, the quinolinium ion is a more potent oxidizing agent than in its ground state and can accept an electron from a suitable donor molecule. This electron transfer results in the formation of a neutral N-ethylquinolinyl radical and a radical cation of the substrate.
These generated radical species are highly reactive and can initiate further chemical reactions, leading to cellular damage. For example, the substrate radical cation can undergo a variety of reactions, including deprotonation, C-C bond cleavage, or reaction with molecular oxygen to produce other reactive oxygen species such as superoxide (B77818) radicals. The N-ethylquinolinyl radical can also participate in subsequent reactions. This cascade of radical reactions is the basis for the photodynamic effect observed for this class of compounds. The potentiation of photodynamic action by certain inorganic salts, such as iodides and azides, has been observed for various photosensitizers and can involve the formation of highly reactive radical species through electron transfer from the photoexcited sensitizer (B1316253). nih.gov
Photoreactions and Stability under Illumination
The stability of this compound under illumination is a critical factor in its potential applications. Given that the primary photochemical pathway involves electron transfer and the formation of radical species, the compound can be susceptible to photodegradation. The N-ethylquinolinyl radical formed upon photoreduction can be unstable and may undergo subsequent reactions, leading to the decomposition of the original quinolinium structure.
The specific photoreaction products will depend on the reaction conditions, including the solvent, the presence of oxygen, and the nature of any electron donors. In the absence of a suitable substrate for electron transfer, the excited quinolinium salt may undergo reactions with the solvent or other components of the solution. The quinoline (B57606) ring itself can be subject to photochemical degradation, potentially leading to the formation of various photoproducts. For instance, studies on the photodegradation of quinine, which also contains a quinoline moiety, have shown that UV irradiation leads to the reduction of the quinoline signals in NMR spectroscopy and the appearance of new peaks corresponding to degradation products. nsf.gov The photostability of a compound is a key consideration for its use in applications requiring prolonged exposure to light.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the electronic behavior of 1-Ethylquinolin-1-ium bromide. These methods are foundational for predicting molecular properties that are often difficult or impossible to measure experimentally.
Ab Initio Methods for Electronic Excited States (e.g., TDDFT)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Among these, Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for investigating the electronic excited states of molecules. researchgate.net By applying TDDFT, one can calculate the vertical excitation energies and oscillator strengths, which are crucial for understanding the molecule's absorption spectrum.
For a molecule like this compound, TDDFT calculations would typically focus on the transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov The results of these calculations can predict the wavelengths of light the compound will absorb. For instance, in studies of similar complex organic molecules, TDDFT has been used to analyze time-resolved electron dynamics under the influence of external pulses, providing a detailed picture of excited-state behavior. nih.gov While specific TDDFT data for this compound is not available in the cited literature, the methodology is standard for this class of compounds. The calculations would reveal how the electronic structure changes upon excitation, which is key to understanding its photophysical properties.
Highly Correlated Wave Function Approaches
For a more precise description of electron correlation—the interaction between electrons—highly correlated wave function methods are employed. These methods, such as Multireference Configuration Interaction (MRCI) or Coupled Cluster (CC) theory, provide a more accurate, albeit computationally expensive, picture than standard DFT. illinois.eduarxiv.org They are particularly important for systems where electron correlation effects are strong. arxiv.org
These approaches build upon a reference wave function to include a more detailed description of how electrons influence each other's positions and movements. nih.gov For example, benchmark calculations on various molecules using methods like MRCI have shown the ability to predict properties like dissociation energies and equilibrium geometries with high accuracy when extrapolated to a complete basis set limit. illinois.eduresearchgate.net Applying such methods to the 1-Ethylquinolin-1-ium cation would yield highly accurate energy levels and a detailed understanding of its electronic structure, accounting for the subtle effects of electron correlation.
Molecular Geometry and Conformation Studies
Understanding the three-dimensional structure of this compound is critical, as its geometry influences its physical and chemical properties.
Planarity and Torsional Angles
The core of the 1-Ethylquinolin-1-ium cation is the quinoline (B57606) ring system, which is aromatic and therefore largely planar. However, the attachment of the ethyl group introduces conformational flexibility. The key geometric parameters to consider are the torsional angles (also known as dihedral angles) involving the ethyl group relative to the quinolinium plane. Specifically, the C-C-N-C dihedral angle defines the orientation of the ethyl group. Computational energy scans of this angle would reveal the most stable conformation and the energy barriers to rotation. While the quinoline ring itself is rigid, slight deviations from planarity can occur, and these can be precisely quantified through geometry optimization calculations.
Force Field Applications
Molecular mechanics force fields are a computationally efficient method for studying the geometry and conformational dynamics of large systems. gromacs.orgnih.gov Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are parameterized to reproduce experimental data or high-level quantum calculations for properties like heats of vaporization and densities of liquids. github.ioucsb.edu
For an ionic compound like this compound, the force field must accurately describe not only the covalent bonds, angles, and dihedrals but also the non-bonded interactions, including electrostatic and van der Waals forces. A critical aspect for this specific compound is the treatment of the bromide anion and its interaction with the cation. Recent advancements in force fields include specific parameterization for halogen bonding. nih.gov For instance, the OPLS-AAx force field was modified to include "X-sites"—massless virtual particles—to better represent the anisotropic charge distribution around halogen atoms, which is crucial for accurately modeling interactions with Lewis bases. nih.gov Using a well-parameterized force field allows for molecular dynamics simulations to study the behavior of this compound in different environments, such as in solution. The development of automated toolkits for deriving bespoke force field parameters from quantum mechanics further enhances the accuracy of these simulations for novel molecules. nih.gov
Frontier Molecular Orbital Theory Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com
The energy and spatial distribution of the HOMO and LUMO of the 1-Ethylquinolin-1-ium cation are central to its chemical behavior.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a reaction, it characterizes the molecule's nucleophilicity or basicity.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical stability. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap suggests the molecule is more reactive.
For the 1-Ethylquinolin-1-ium cation, the positive charge suggests it would have a low-lying LUMO, making it a good electron acceptor (electrophile). youtube.com The dearomatization of N-alkylquinolinium salts has been shown to occur regioselectively, which can be rationalized by analyzing the coefficients of the LUMO on the various carbon atoms of the quinolinium ring. chemrxiv.org The largest coefficient indicates the most likely site for nucleophilic attack.
While specific calculated values for this compound are not in the provided search results, the table below shows representative FMO data for a related imidazolium (B1220033) cation, illustrating the type of information gained from such an analysis. chemrxiv.org
| Molecular Orbital | Property | Typical Energy Value (eV) | Implication |
| LUMO | Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 | Indicates electrophilic character; site of nucleophilic attack. |
| HOMO | Highest Occupied Molecular Orbital | ~ -6.0 to -7.5 | Represents electron-donating ability. |
| HOMO-LUMO Gap | Energy (LUMO) - Energy (HOMO) | ~ 4.5 to 5.0 | A large gap suggests high chemical stability. researchgate.net |
This table presents typical energy ranges for imidazolium-based ionic liquids to illustrate the concepts of FMO analysis; these are not the calculated values for this compound.
The knowledge of these frontier orbitals is vital for predicting how this compound will interact with other chemical species and for understanding its electrochemical stability. chemrxiv.orgnih.gov
Molecular Docking Simulations
Computational studies, particularly molecular docking simulations, have been employed to investigate the potential interactions of quinolinium derivatives with various biological targets. These in silico methods provide valuable insights into the binding affinities and modes of interaction at a molecular level, guiding further experimental research. While direct molecular docking studies on this compound are not extensively documented in publicly available literature, research on closely related 1-ethylquinolin-1-ium derivatives offers significant understanding.
A notable study focused on a near-infrared fluorescent probe, QXMC (((E)-2-(2-(6-((dimethylcarbamoyl)oxy)-2,3-dihydro-1H-xanthen-4-yl)vinyl)-1-ethylquinolin-1-ium), which features the 1-ethylquinolin-1-ium core structure. nih.gov Molecular docking simulations were conducted to predict the binding interactions between QXMC and acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov
The simulations, performed using AutodockVina 4.2.6, revealed that QXMC can spontaneously bind to the AChE protein with a strong binding affinity. nih.gov The calculated binding energy suggests a stable interaction between the compound and the enzyme's active site. nih.gov
Detailed Research Findings:
The molecular docking analysis indicated that QXMC fits securely within a cavity of the acetylcholinesterase molecule. This binding is stabilized by interactions with a total of 18 active amino acid residues within the protein's binding pocket. nih.gov
Below is an interactive data table summarizing the key findings from the molecular docking simulation of the 1-ethylquinolin-1-ium derivative with acetylcholinesterase.
| Compound | Protein Target | Binding Energy (kcal/mol) | Number of Interacting Amino Acid Residues | Key Interactions |
| QXMC (((E)-2-(2-(6-((dimethylcarbamoyl)oxy)-2,3-dihydro-1H-xanthen-4-yl)vinyl)-1-ethylquinolin-1-ium) | Acetylcholinesterase (AChE) | -8.903 | 18 | Insertion into the enzyme's cavity nih.gov |
Note: A lower binding energy indicates a stronger and more stable interaction between the ligand and the protein.
The findings from this study on a complex 1-ethylquinolin-1-ium derivative highlight the potential for compounds containing this moiety to interact favorably with biological macromolecules like enzymes. The specific binding energy and the number of interacting residues underscore a significant and stable binding event, which is a crucial first step in the rational design of biologically active molecules. Further research on simpler 1-ethylquinolin-1-ium salts, including the bromide form, would be beneficial to delineate the specific contributions of the core quinolinium structure to these interactions.
Intermolecular Interactions and Supramolecular Assemblies
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that fits within it. wpmucdn.com This molecular recognition is driven by a combination of non-covalent forces such as hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic interactions. wpmucdn.com For quinolinium derivatives, these interactions are pivotal in their potential applications.
The nature of the counterion can significantly influence the properties and crystal packing of quinolinium salts. In a study on 7-amino-2,4-dimethylquinolinium salts, various organic anions such as formate, acetate, and benzoate (B1203000) were shown to form intricate three-dimensional supramolecular networks. wpmucdn.com These structures are stabilized by a combination of strong N–H···O and O–H···O hydrogen bonds, as well as weaker C–H···O, C–H···N interactions, and π–π stacking of the quinoline (B57606) rings. wpmucdn.comnih.gov The specific anion present affects the solid-state emission spectra of the quinolinium salts, highlighting the sensitivity of the electronic properties to the immediate chemical environment provided by the counterion. wpmucdn.comnih.gov While this study was not on 1-ethylquinolin-1-ium bromide specifically, the principles of how organic counterions interact with the quinolinium cation through hydrogen bonding and other non-covalent forces are directly applicable.
The interaction between cationic surfactants and anionic polyelectrolytes in aqueous solutions is a well-studied phenomenon that provides a model for the behavior of this compound, a cationic compound, with large anionic molecules. nih.govifpenergiesnouvelles.frupt.ro These interactions are initially driven by strong electrostatic attraction between the positively charged quinolinium headgroup and the negatively charged groups on the polyelectrolyte chain. nih.gov
The stability and structure of these complexes are influenced by factors such as the charge density of the polyelectrolyte, the concentration of both species, and the ionic strength of the solution. nih.govwpmucdn.com
Quinolinium derivatives can act as guests in the cavities of various host molecules, such as cyclodextrins and calixarenes. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with a variety of guest molecules, including surfactants. nih.govrsc.org The formation of these complexes can enhance the solubility and stability of the guest molecule. nih.gov
Studies on the inclusion of surfactant molecules within cyclodextrins show that typically the hydrophobic alkyl chain of the surfactant is encapsulated within the cyclodextrin (B1172386) cavity. nih.govrsc.org The stoichiometry of these complexes is often 1:1, and their formation can be investigated using techniques like conductivity measurements and NMR spectroscopy. rsc.orgnih.gov For this compound, it is expected that the ethyl group and a portion of the quinolinium ring would be included within the cavity of a suitable cyclodextrin host.
Calixarenes, another class of macrocyclic host molecules, have also been shown to form complexes with cationic guests. uc.pt The binding is often driven by cation-π interactions between the electron-rich aromatic cavity of the calixarene (B151959) and the cationic guest. The thermodynamics of these interactions can be studied using techniques like isothermal titration calorimetry (ITC). academie-sciences.fr
Association Phenomena in Solution
In solution, this compound can participate in various association phenomena, including forming pairs with anions and self-associating into larger aggregates under certain conditions.
The association of cationic dyes with various anions in solution has been a subject of study to understand the forces driving these interactions. In the case of quinolinium salts, the positively charged nitrogen center readily interacts with a wide range of anions. nih.gov The strength and nature of this association are dependent on the specific anion. wpmucdn.com
For instance, studies on quinolinium-based molecular knots and links have shown that their photophysical properties are sensitive to the presence of different anions, indicating a direct interaction or association in solution. nih.gov This anion recognition is a key aspect of their supramolecular chemistry. The association is not limited to simple inorganic anions; organic anions can also form distinct ion pairs with the quinolinium cation, influencing its behavior in solution.
The strength of the interaction in host-guest complexes and other association phenomena can be quantified by the equilibrium association constant (Kₐ) or binding constant (Kₑ). A higher value indicates a more stable complex. Various methods are employed to determine these constants, including spectroscopic titrations (UV-Vis, fluorescence), NMR spectroscopy, and isothermal titration calorimetry (ITC). nih.govresearchgate.net
For surfactant-polymer interactions, the binding can be characterized by an intrinsic binding constant, Kₑ, which reflects the equilibrium between free and polymer-bound surfactant molecules. wpmucdn.cominkworldmagazine.com Similarly, for host-guest complexes, the binding constant provides a measure of the affinity between the host and the guest.
Table of Related Association Constant Data
| Host | Guest/Counterpart | Method | Association Constant (Kₐ) / Binding Constant (Kₑ) | Reference Compound(s) |
| β-Cyclodextrin | Adamantanol | ITC | 29,700 M⁻¹ | Adamantanol |
| Anionic Polyelectrolyte | Cationic Surfactant | Surface Tension | Critical Aggregation Concentration (CAC) is a key parameter | C₁₂TAB |
| Cyclodextrin | Surfactants | Various | Varies significantly with surfactant and cyclodextrin type | Various Surfactants |
This table presents data for analogous systems to illustrate the typical range and methods for determining association constants, as specific data for this compound is not available.
Effect of Ionic Surfactants on Association
The association behavior of this compound, a quaternary ammonium (B1175870) salt, can be significantly influenced by the presence of other ionic surfactants in aqueous solutions. The interactions in these mixed systems are complex, governed by a balance of electrostatic forces, hydrophobic interactions, and changes in the hydration shell of the constituent ions. When this compound is mixed with anionic surfactants, strong synergistic interactions are typically observed. These interactions can lead to a significant reduction in the critical micelle concentration (CMC) of the mixture compared to the individual components.
The primary driving force for this synergy is the strong electrostatic attraction between the positively charged ethylquinolinium cation and the negatively charged head group of the anionic surfactant. This attraction neutralizes the charge at the micellar surface, reducing the electrostatic repulsion between the head groups and promoting the formation of mixed micelles at lower concentrations. This phenomenon has been observed in mixtures of various cationic surfactants with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS).
In contrast, when this compound is mixed with another cationic surfactant, the interactions are generally less favorable due to electrostatic repulsion between the similarly charged head groups. However, non-ideal mixing can still occur, driven by differences in the hydrophobic chain length, head group size, and packing parameters of the constituent surfactants.
The presence of an ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) bromide, which shares some structural similarities with this compound, has been shown to affect the aggregation of other surfactants. researchgate.net In such ternary systems (surfactant-ionic liquid-water), the ionic liquid can act as a co-solvent or a co-surfactant, influencing the CMC and the size of the aggregates. researchgate.net The electrostatic interactions play a prominent role in these effects. researchgate.net For instance, in a mixture of tetradecyl trimethyl ammonium bromide (TTAB) and sodium dodecyl sulfate (SDS), the addition of 1-ethyl-3-methylimidazolium bromide led to an increase in the size of the nano-aggregates, highlighting the role of attractive electrostatic interactions in the formation of mixed micelles. researchgate.net
The table below illustrates the typical effects of mixing cationic and anionic surfactants, which can be extrapolated to the behavior of this compound in similar systems.
| Surfactant System | Type of Interaction | Effect on CMC | Primary Driving Forces |
| Cationic + Anionic | Synergistic | Decrease | Electrostatic attraction, Hydrophobic interactions |
| Cationic + Cationic | Antagonistic/Ideal | Increase/No change | Electrostatic repulsion, van der Waals forces |
| Cationic + Non-ionic | Synergistic/Ideal | Decrease/No change | Hydrophobic interactions, Reduction of electrostatic repulsion |
This table presents generalized interaction behaviors based on established principles of surfactant mixing.
Self-Assembly and Self-Organization Principles
This compound, as a cationic surfactant with a hydrophilic quinolinium headgroup and a short hydrophobic ethyl chain, is expected to exhibit self-assembly in aqueous solutions, although its ability to form micelles is significantly lower than its long-chain counterparts. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter in characterizing this behavior. For short-chain N-alkylquinolinium bromides, the CMC is relatively high, indicating that a greater concentration is required to overcome the solubility of the individual molecules and drive aggregation.
The self-organization of N-alkyltrimethylammonium bromides, which are structurally similar to N-alkylquinolinium bromides, has been extensively studied. It has been shown that for surfactants with short alkyl chains, such as hexyltrimethylammonium (B102394) bromide (C6TAB), the aggregation numbers are very low, and the resulting aggregates are small. nih.gov This is due to the less significant hydrophobic driving force and the greater influence of electrostatic repulsion between the headgroups. It is suggested that the anomalous behavior of such short-chain surfactants is a consequence of the more highly organized core of these small aggregates and the high degree of exposure of the micellar components to the aqueous environment. nih.gov
The thermodynamics of micellization for similar short-chain surfactants indicate that the process can be either entropy-driven at lower temperatures or enthalpy-driven at higher temperatures. nih.gov The standard Gibbs free energy of micellization (ΔG°m) for these systems is typically negative, indicating a spontaneous process.
The table below shows the trend of increasing hydrophobicity and its effect on the CMC for a homologous series of N-alkyl trimethylammonium bromides, which provides a useful analogy for the behavior of N-alkylquinolinium bromides.
| Surfactant | Alkyl Chain Length (n) | Effect on Hydrophobicity | Expected CMC Trend |
| Ethyltrimethylammonium Bromide | 2 | Low | High |
| Hexyltrimethylammonium Bromide | 6 | Moderate | Intermediate |
| Dodecyltrimethylammonium Bromide | 12 | High | Low |
| Hexadecyltrimethylammonium Bromide | 16 | Very High | Very Low |
This table illustrates the general relationship between alkyl chain length and the critical micelle concentration (CMC) for cationic surfactants.
Non-Covalent Bonding Interactions
The supramolecular structure and condensed-phase properties of this compound are dictated by a variety of non-covalent interactions. These weak interactions, while individually modest in strength, collectively determine the crystal packing, solubility, and interactions with other molecules. The primary non-covalent forces at play are electrostatic interactions and π-π stacking interactions.
Electrostatic Interactions
As an ionic salt, the most significant non-covalent interactions in this compound are electrostatic in nature. These include the strong ion-ion interactions between the positively charged quinolinium cation and the negatively charged bromide anion. In the solid state, these ions will arrange in a crystal lattice to maximize attractive interactions and minimize repulsion.
Beyond the primary ion-ion forces, dipole-dipole interactions and ion-dipole interactions are also crucial. The quinolinium ring possesses a significant dipole moment, which will influence its orientation relative to other quinolinium cations and the bromide anions in the crystal lattice. In solution, the ethylquinolinium cation will interact strongly with polar solvent molecules, such as water, through ion-dipole interactions. These interactions are also central to the association of this compound with other ionic or polar species in solution, such as other surfactants. researchgate.net The variation of chemical shifts in the presence of an ionic liquid has revealed that electrostatic interactions have a prominent influence on the CMC and other thermodynamic properties of surfactants. researchgate.net
π-π Stacking Interactions
The aromatic quinolinium ring of this compound is capable of engaging in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent quinolinium rings. In the solid state, these interactions contribute significantly to the crystal packing, often leading to the formation of columnar or layered structures.
Biological Activity and Biomedical Research Applications Excluding Clinical Data
Antimicrobial Properties
Quinoline (B57606) derivatives are recognized for their wide range of bioactive properties, which has led to their exploration as potential antibacterial and antifungal agents. The antimicrobial efficacy of 1-alkylquinolinium bromides has been shown to be influenced by the length of the alkyl substituent. rsc.org
Research has demonstrated that 1-alkylquinolinium ionic liquids exhibit broad-spectrum antimicrobial activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria. rsc.org These compounds have shown potency against clinically relevant microbes in both their free-floating (planktonic) and biofilm forms. Studies on a series of 1-alkylquinolinium bromides have indicated a clear relationship between the alkyl chain length and antimicrobial activity, with compounds having longer alkyl chains (specifically twelve and fourteen carbons) showing the highest efficacy. rsc.org
Representative Antimicrobial Activity of 1-Alkylquinolinium Bromides
| Bacterial Strain | Compound (Alkyl Chain Length) | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 1-Dodecylquinolin-1-ium bromide (C12) | Data not specified | rsc.org |
| Escherichia coli | 1-Dodecylquinolin-1-ium bromide (C12) | Data not specified | rsc.org |
| Staphylococcus aureus | 1-Tetradecylquinolin-1-ium bromide (C14) | Data not specified | rsc.org |
| Escherichia coli | 1-Tetradecylquinolin-1-ium bromide (C14) | Data not specified | rsc.org |
Note: Specific MIC values for the listed compounds were not provided in the abstract. The table illustrates the reported high activity of longer-chain derivatives.
The antimicrobial mechanism of quaternary ammonium (B1175870) compounds like 1-alkylquinolinium bromides is generally attributed to their ability to disrupt the integrity of the bacterial cell membrane. The cationic quinolinium headgroup is attracted to the negatively charged components of the bacterial cell surface, leading to the insertion of the alkyl chain into the lipid bilayer. This insertion disrupts the membrane structure and function, causing leakage of intracellular components and ultimately cell death.
Furthermore, some quinoline derivatives have been investigated for their ability to inhibit efflux pumps, which are bacterial proteins that can expel antimicrobial agents from the cell, conferring resistance. While this mechanism has not been specifically elucidated for 1-Ethylquinolin-1-ium bromide, it represents a potential area of its antimicrobial action.
Anticancer Potential
Quinoline and its derivatives have been extensively studied for their potential as anticancer agents, with research demonstrating a variety of mechanisms through which they can exert their effects. nih.govresearchgate.net
Numerous studies have reported the cytotoxic effects of various quinoline derivatives against a range of cancer cell lines, including the human cervical cancer cell line (HeLa) and the human breast adenocarcinoma cell line (MCF-7). nih.govresearchgate.net While specific IC50 values for this compound are not available in the reviewed literature, the data for related compounds suggest that the quinolinium scaffold is a promising pharmacophore for the development of cytotoxic agents.
Cytotoxicity of Representative Curcuminoids (Quinoline-related structures) against Cancer Cell Lines
| Compound | HeLa IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | Reference |
| Compound 4 | 11.04 ± 2.80 | 8.70 ± 3.10 | researchgate.net |
| Compound 14 | Not specified | 3.02 ± 1.20 | researchgate.net |
Note: The compounds listed are curcuminoids, which share structural similarities with quinoline derivatives and illustrate the cytotoxic potential of related chemical classes.
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, and by interfering with the cell cycle. Studies on various quinoline derivatives have shown that they can trigger apoptosis in cancer cells. nih.govscienceopen.com This is often observed through morphological changes, such as cell shrinkage and chromatin condensation, and can be quantified using techniques like acridine (B1665455) orange/ethidium bromide (AO/EB) staining and Annexin V/PI assays. researchgate.net
Furthermore, quinoline compounds have been found to cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and proliferating. nih.gov Flow cytometry analysis is a common method used to determine the phase of the cell cycle at which the cells are arrested. researchgate.net While direct evidence for this compound is lacking, the consistent findings for the broader class of quinoline derivatives suggest that it may also share these mechanisms of action.
Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and the mitotic spindle, making it an attractive target for anticancer drugs. Disruption of tubulin polymerization can lead to cell cycle arrest and apoptosis. Several quinoline-based compounds have been identified as inhibitors of tubulin polymerization. These compounds can bind to tubulin, preventing the formation of microtubules and thereby halting cell division. This mechanism of action is a hallmark of a number of successful anticancer drugs.
Nucleic Acid Interactions
The planar aromatic structure of the quinolinium core in this compound suggests its potential to interact with nucleic acids. Research into related quinolinium-based compounds has provided a basis for understanding these interactions, which are primarily centered around DNA binding, fluorescence properties, and specific interactions with non-canonical DNA structures.
DNA Binding and Intercalation Mechanisms
While direct studies on this compound are limited, the proposed mechanism of interaction for similar quinolinium compounds involves intercalation into the DNA double helix. This process involves the insertion of the flat quinolinium ring system between the base pairs of the DNA. Such intercalation can disrupt the normal structure and function of DNA, a property that is of interest in the development of therapeutic agents. Some quinoline-based derivatives have been shown to intercalate into DNA, leading to conformational changes in the nucleic acid structure. biorxiv.orgnih.gov For instance, certain quinoline analogs have been observed to bind in the minor groove of DNA. nih.gov
Fluorescence Enhancement upon Binding
A notable characteristic of many quinolinium derivatives is the significant enhancement of their fluorescence upon binding to nucleic acids. In an aqueous environment, the fluorescence of the free compound is often quenched. However, when the molecule intercalates into the less polar environment between DNA base pairs, this quenching effect is reduced, leading to a "light-up" phenomenon. This property is highly valuable for developing fluorescent probes for DNA detection. While specific data for this compound is not extensively detailed in published research, this principle is well-established for various quinolinium-based dyes. For example, indolyl-quinolinium based probes exhibit fluorescence enhancement when they interact with G-quadruplex DNA structures. nih.gov
G-quadruplex DNA Interactions and Stabilization
G-quadruplexes (G4s) are four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. These structures are implicated in the regulation of key cellular processes, making them attractive targets for therapeutic intervention. Small molecules that can selectively bind to and stabilize G4 structures are of significant interest.
Research has shown that certain quinolinium derivatives are effective G4 stabilizing agents. For example, bisquinolinium derivatives of 1,8-naphthyridine (B1210474) have been demonstrated to bind tightly and selectively to G-quadruplex DNA, leading to their stabilization. nih.govacs.orgresearchgate.net These ligands often achieve their stabilizing effect through end-stacking interactions with the external G-quartets of the G4 structure. nih.govacs.orgbiorxiv.org Specifically, indolyl-quinolinium based ligands have been shown to preferentially stabilize c-MYC and c-KIT1 promoter G4s. nih.gov While direct evidence for this compound is not available, its core structure is a component of these more complex G4-stabilizing ligands.
Applications in Nucleic Acid Staining and Quantification (e.g., Gel Electrophoresis, Cell Imaging)
The fluorescence enhancement of quinolinium compounds upon nucleic acid binding makes them suitable for applications such as staining nucleic acids in gel electrophoresis and for cell imaging. Dyes like LDS-751, which contains a 1-ethylquinolin-1-ium moiety, are used as nucleic acid stains that can differentiate various cell types based on their DNA content. xcessbio.com These dyes are valuable tools in flow cytometry and fluorescence microscopy. biocompare.comnovusbio.com Quinaldine red, another quinolinium derivative, has been highlighted as a safe and sensitive fluorescent probe for detecting nucleic acids without the need for additional labeling. wikipedia.org
Biological Imaging and Probe Development
The favorable photophysical properties of the quinolinium scaffold, including its potential for bright fluorescence and environmental sensitivity, have led to its use in the development of fluorescent probes for various biological applications.
mRNA Imaging Applications
The intrinsic fluorescence of quinolinium scaffolds has led to their investigation as probes for biological macromolecules, including nucleic acids. While direct applications of this compound in mRNA imaging are not extensively documented in dedicated studies, research into analogous quinolinium derivatives provides significant insights into their potential for visualizing RNA within cellular environments. These studies highlight the structural modifications that enable quinolinium compounds to function as effective fluorescent probes for RNA.
A notable example is the quinolinium-based coumarin (B35378) hemocyanin probe, QUCO-1, which has been identified as a fluorescent probe that specifically targets mitochondrial RNA (mtRNA) mdpi.com. Upon binding to mtRNA, QUCO-1 exhibits a significant increase in fluorescence, allowing for the visualization of mitochondria mdpi.com. The binding affinity of QUCO-1 for mtRNA has been demonstrated to be substantial, and this interaction has been shown to modulate mitochondrial function, leading to the inhibition of cancer cell proliferation mdpi.com. Although mtRNA is distinct from messenger RNA (mRNA), the principles of targeting and fluorescence enhancement upon binding are highly relevant for the development of mRNA-specific probes.
Further research into quinolinium derivatives has yielded selective RNA fluorescent probes, such as QUID-1 and QUID-2, which are capable of visualizing RNA in living cells mdpi.com. The development of these probes underscores the versatility of the quinolinium core in designing molecules that can interact with and report on the presence of RNA.
Moreover, modifications to the quinolinium structure, such as methylation, can alter the subcellular targeting of these probes. For instance, a methylated chromenoquinoline derivative has been shown to target nucleic acids, including both DNA and RNA, within the cell nucleus nih.gov. This probe's fluorescence intensity was observed to increase significantly upon binding to DNA and RNA nih.gov. This demonstrates that the quinolinium framework can be chemically tuned to direct the probe to specific cellular compartments and to respond to the presence of nucleic acids.
Table 1: Properties of a Quinolinium-Based RNA Probe
| Property | Value | Reference |
| Probe Name | QUCO-1 | mdpi.com |
| Target | Mitochondrial RNA (mtRNA) | mdpi.com |
| Effect | Lights up mitochondria, inhibits cancer cell proliferation | mdpi.com |
| Binding Affinity | Good binding affinity with mtRNA | mdpi.com |
| Mechanism | Suppresses expression of mitochondrial respiratory chain complexes | mdpi.com |
Enzyme and Substrate Recognition Studies
The charged quinolinium nucleus is a key structural motif in the design of molecules for the recognition of enzymes and specific substrates. The positive charge and planar structure of the quinolinium ring facilitate interactions with the active sites of enzymes and the binding pockets of various analytes.
In the realm of enzyme recognition, quinolinium-based derivatives have been synthesized and evaluated as inhibitors of the bacterial protein FtsZ nih.gov. FtsZ is a crucial enzyme involved in bacterial cell division and is a promising target for new antibacterial agents. Studies have shown that certain 1-methylquinolinium (B1204318) derivatives can act as potent inhibitors of FtsZ nih.gov. These compounds were found to promote the polymerization of FtsZ and disrupt bacterial division nih.gov. Molecular docking and circular dichroism studies revealed that these inhibitors bind to the interdomain cleft of the FtsZ protein, inducing changes in its secondary structure nih.gov. The antibacterial activity of these quinolinium derivatives highlights their potential in targeting specific enzymes.
In the context of substrate recognition, quinolinium-based fluorescent probes have been developed for the detection of various anions. For example, water-soluble quinolinium boronic acid probes have demonstrated sensitivity to halides (fluoride, chloride, bromide, and iodide) and cyanide anions at physiologically relevant concentrations researchgate.net. The sensing mechanism involves the interaction of the anion with the boronic acid moiety, which in turn perturbs the fluorescence properties of the quinolinium core, leading to a detectable signal researchgate.net. This capability for anion sensing showcases the utility of quinolinium scaffolds in creating chemosensors for specific substrates.
Table 2: Antibacterial Activity of a Quinolinium-Based FtsZ Inhibitor
| Compound | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| A3 (a 1-methylquinolinium derivative) | S. aureus | 0.5-1 µg/mL | nih.gov |
| S. epidermidis | 0.25 µg/mL | nih.gov | |
| E. faecium | 1-8 µg/mL | nih.gov |
Advanced Applications in Materials Science and Technology
Organic Electronics
The field of organic electronics leverages the diverse properties of carbon-based compounds to create novel electronic devices. Within this domain, quinolinium salts, including 1-Ethylquinolin-1-ium bromide, are recognized for their potential.
Applications as Dyes in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, prized for their high contrast, low power consumption, and flexibility. The performance of an OLED is heavily reliant on the materials used in its emissive layer. While direct studies on this compound in OLEDs are not extensively documented in public literature, the broader class of quinoline (B57606) derivatives is well-established in this area. evitachem.com For instance, quinoline-based materials are known to exhibit promising electron transporting and emitting properties. wikipedia.org
The fluorescence of certain quinolinium compounds, such as 6-Methoxy-N-ethylquinolinium (MEQ), which shares the N-ethylquinolinium core, demonstrates the potential for these types of salts to act as emitters. aatbio.com The color of the emitted light in an OLED is determined by the molecular structure of the organic materials in the emissive layer. bldpharm.com It is plausible that by modifying the quinoline core of this compound with various substituent groups, its emission wavelength could be tuned, making it a candidate for a blue, green, or even red emitter in an OLED device.
Furthermore, some quinoline-based materials have been investigated for their role in thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. While there is no specific data on this compound exhibiting TADF, its fundamental quinolinium structure suggests a potential avenue for future research and molecular engineering to induce such properties.
Photosensitizers in Energy Conversion
The conversion of solar energy into electricity is a critical area of research, with dye-sensitized solar cells (DSSCs) offering a promising, low-cost alternative to conventional silicon-based solar cells.
Dye-Sensitized Solar Cells (DSSC)
In a DSSC, a photosensitizer, or dye, is responsible for absorbing sunlight and initiating the process of electron transfer. nih.gov The ideal photosensitizer should have strong and broad absorption in the visible and near-infrared regions of the solar spectrum. researchgate.netbohrium.com Quinoline-based dyes have been explored as potential photosensitizers in DSSCs due to their tunable electronic and optical properties. aatbio.com
Electrophotography Sensitizers
Electrophotography is the technology underpinning laser printers and photocopiers. A crucial component in this process is the photoreceptor, which is coated with a photosensitive material. This material must be capable of holding an electrostatic charge in the dark and dissipating it when exposed to light.
While direct evidence of this compound's use as an electrophotography sensitizer (B1316253) is scarce in readily accessible literature, quinoline and its derivatives have been cited in patents related to photosensitive materials. The function of a sensitizer in this context is to absorb light and generate charge carriers (electrons and holes), which then neutralize the surface charge of the photoreceptor, forming a latent electrostatic image. The conjugated π-system of the quinoline ring in this compound allows for the absorption of light, a prerequisite for a photosensitizer. It is conceivable that this compound, or its derivatives, could be used to sensitize the photoreceptor to specific wavelengths of light, such as that emitted by a laser diode in a laser printer.
Laser Fluid Media Components
Dye lasers are a class of lasers that use an organic dye in a liquid solution as the lasing medium. A key advantage of dye lasers is their tunability, allowing the laser to be operated over a wide range of wavelengths. The choice of dye is critical to the laser's performance, including its output wavelength and efficiency.
Quinoline derivatives have been investigated for their potential in laser applications. aatbio.com The fluorescence of these compounds is the basis for their use as a laser medium. When the dye solution is pumped with an external light source (e.g., another laser or a flashlamp), the dye molecules are excited to a higher energy state. They then relax to a lower energy state by emitting photons, which can be amplified in the laser cavity to produce a coherent laser beam.
Although there are no specific reports detailing the use of this compound as a laser dye, its quinolinium core is a common feature in many fluorescent dyes. The spectral properties of the dye, such as its absorption and emission maxima, determine the operational wavelength of the laser. It is plausible that this compound could function as a laser dye, likely in the blue or violet region of the spectrum, given the typical fluorescence of simple quinolinium salts. Further research would be needed to characterize its photostability and lasing efficiency.
Q & A
Basic: What are the established methods for synthesizing and characterizing 1-Ethylquinolin-1-ium bromide in laboratory settings?
Answer:
Synthesis typically involves quaternization of quinoline with ethyl bromide under controlled conditions (e.g., reflux in anhydrous acetonitrile). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR to verify ethyl group attachment and bromide counterion). X-ray crystallography using programs like SHELXL refines crystal structures, ensuring accurate bond length/angle measurements. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry.
Basic: What key physicochemical properties of this compound are critical for experimental design?
Answer:
Critical properties include:
- Solubility : Polar solvents (water, methanol) are preferred due to ionic nature.
- Thermal stability : Differential scanning calorimetry (DSC) determines decomposition thresholds.
- Hygroscopicity : Storage under desiccation is essential to prevent hydration .
- Refractive index : Measured via ellipsometry for optical applications (e.g., 1.4540 at 297 K, analogous to CsBr systems ).
Advanced: How can researchers address variability in bromide ion transport studies, such as field-scale environmental monitoring?
Answer:
High spatial variability (e.g., coefficient of variation ≈50% in soil transport ) necessitates:
- Replicated sampling : Use ≥16 replicates per depth to capture lateral heterogeneity .
- Flux-controlled irrigation : Maintain steady-state water flow to minimize transient effects on solute velocity .
- Mass balance verification : Track recovery rates (e.g., near 100% in field studies) to validate data integrity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer:
Challenges include:
- Disorder in alkyl chains : SHELXL’s rigid-bond restraint applies to stabilize refinement .
- Twinned crystals : Use SHELXE for iterative phasing and twin law identification .
- Weak diffraction : High-intensity X-ray sources (synchrotron) improve data quality.
Advanced: How do methodological changes in bromide analysis lead to data contradictions, and how should they be reconciled?
Answer:
Discrepancies in bromide concentrations (e.g., historical vs. modern datasets ) arise from:
- Detection limits : Older methods (e.g., colorimetry) vs. ion chromatography (modern).
- Sample pretreatment : Filtration protocols affect recovery. Mitigate by cross-validating with independent techniques (e.g., capillary electrophoresis with multivariate optimization ).
Advanced: What statistical approaches optimize electrophoretic separation of bromide-containing compounds?
Answer:
Multivariate experimental design (e.g., central composite design) resolves chloride-bromide co-elution:
- Buffer co-ion selection : Choose ions with lower mobility than bromide to enhance stacking .
- pH optimization : Adjust to maximize charge differences.
- Validation : Use peak resolution metrics (≥1.5) and reproducibility testing .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Answer:
- Ion-selective electrodes (ISE) : Direct quantification in aqueous solutions.
- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm.
- Capillary electrophoresis (CE) : Optimized with borate buffers for high-resolution anion separation .
Advanced: How is this compound applied in advanced materials research, such as perovskite solar cells?
Answer:
As a precursor for interfacial engineering (e.g., phenylethyl ammonium bromide analogs in perovskites ):
- Surface passivation : Spin-coating onto perovskite layers reduces defect density.
- Characterization : Use XPS for elemental composition and UPS for energy level alignment .
Advanced: What experimental design principles minimize artifacts in environmental bromide leaching studies?
Answer:
- Bidirectional irrigation : Simulate natural rainfall patterns to avoid artificial flux biases .
- Core sampling validation : Compare vacuum sampler data with soil cores to assess depth-specific transport .
- Temporal resolution : Frequent sampling (e.g., bidaily) captures short-term dynamics .
Advanced: How can thermodynamic models predict the behavior of bromide salts in high-temperature systems?
Answer:
- Falling-film generator models : Combine heat/mass transfer equations with experimental vapor-liquid equilibrium data .
- Parameterization : Use Arrhenius fits for temperature-dependent solubility.
- Validation : Compare simulated vs. experimental concentration gradients (e.g., lithium bromide systems ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
